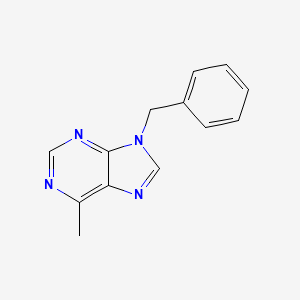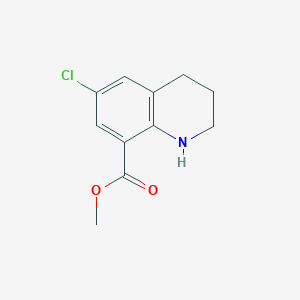![molecular formula C8H7BrN2O B11882834 6-Bromo-5-methylbenzo[d]oxazol-2-amine](/img/structure/B11882834.png)
6-Bromo-5-methylbenzo[d]oxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-methylbenzo[d]oxazol-2-amine is a heterocyclic compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 5th position on the benzo[d]oxazole ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-methylbenzo[d]oxazol-2-amine typically involves the reaction of 2-amino-4-bromophenol with appropriate reagents under controlled conditions. One common method includes the addition of a bromide source to a stirred solution of 2-amino-4-bromophenol in methanol at room temperature .
Industrial Production Methods: Industrial production of this compound often involves bulk custom synthesis, where the compound is produced in large quantities under specific conditions to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5-methylbenzo[d]oxazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as palladium catalysts and phosphine ligands are commonly used for arylation reactions.
Oxidation and Reduction Reactions: Reagents like iodine and copper nitrate are used for oxidation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, arylation reactions can yield various substituted oxazoles .
Scientific Research Applications
6-Bromo-5-methylbenzo[d]oxazol-2-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Bromo-5-methylbenzo[d]oxazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to up-regulate the metabolism of purine and pyrimidine while down-regulating sphingolipid metabolism . These interactions can lead to various biological effects, making it a potential candidate for drug development.
Comparison with Similar Compounds
2-Methylbenzo[d]oxazol-6-amine: A similar compound with a methyl group at the 2nd position.
5-Bromobenzo[d]oxazol-2-amine: A compound with a bromine atom at the 5th position.
Uniqueness: 6-Bromo-5-methylbenzo[d]oxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C8H7BrN2O |
|---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
6-bromo-5-methyl-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C8H7BrN2O/c1-4-2-6-7(3-5(4)9)12-8(10)11-6/h2-3H,1H3,(H2,10,11) |
InChI Key |
XWNUMNFTRWBRMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)OC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-Butyl 5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B11882780.png)
![3-Chloro-6-methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B11882781.png)




![Indolizino[2,3-F]quinoxaline](/img/structure/B11882807.png)



